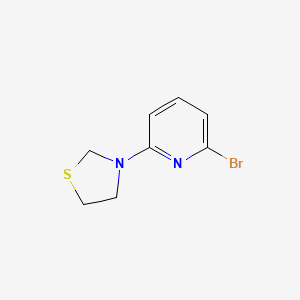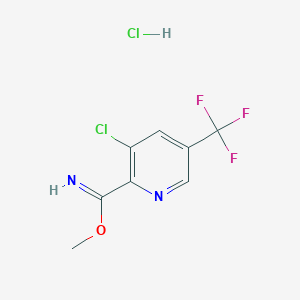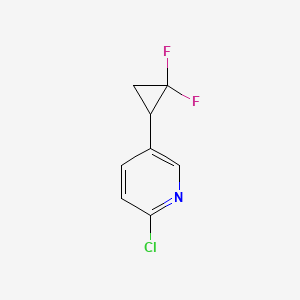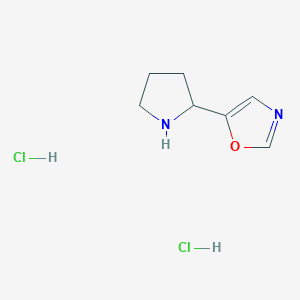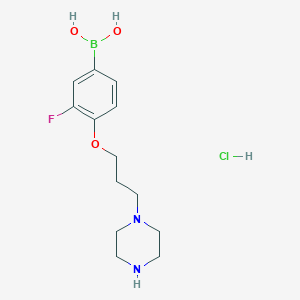
(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride
説明
(3-Fluoro-4-(3-(piperazin-1-yl)propoxy)phenyl)boronic acid hydrochloride, also known as FPPAH, is a novel boronate-containing compound with a wide range of applications in scientific research and laboratory experiments. It is a highly versatile and useful compound, with a variety of properties that make it suitable for many different applications.
科学的研究の応用
Organic Synthesis
The compound is a type of boronic acid, which are commonly used in organic synthesis . They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .
Drug Discovery
Boronic acids, including this compound, are often used in drug discovery due to their ability to form reversible covalent bonds with proteins . This makes them useful in the development of protease inhibitors, which are a class of antiviral drugs.
Fluorescence Studies
The presence of the fluorine atom in the compound could potentially make it useful in fluorescence studies. Fluorine-containing compounds often exhibit unique photophysical properties, making them useful as fluorescent probes in biological research .
Material Science
Boronic acids are known to form boronate esters with diols, which can be exploited in the creation of dynamic covalent materials . These materials have the ability to heal themselves and respond to their environment.
Biological Research
The piperazine moiety in the compound is a common feature in many biologically active compounds . Piperazine and its derivatives are known to exhibit a wide range of pharmacological properties, including antiviral, antifungal, and anticancer activities.
Analytical Chemistry
Boronic acids can bind to diols in a reversible manner, which has been exploited in the development of sensors for the detection of carbohydrates . This could potentially be an application of this compound in analytical chemistry.
作用機序
Target of Action
Boronic acids and their derivatives are known to be utilized in suzuki-miyaura coupling reactions .
Mode of Action
Boronic acids, including this compound, are known to participate in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to participate in suzuki-miyaura coupling reactions , which are widely used in organic synthesis. These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.
Result of Action
As a boronic acid derivative, it is likely to participate in suzuki-miyaura coupling reactions , leading to the formation of new organic compounds. The resulting compounds could have various effects depending on their structure and the biological system in which they are introduced.
特性
IUPAC Name |
[3-fluoro-4-(3-piperazin-1-ylpropoxy)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O3.ClH/c15-12-10-11(14(18)19)2-3-13(12)20-9-1-6-17-7-4-16-5-8-17;/h2-3,10,16,18-19H,1,4-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGHBWBWNLTKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCNCC2)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)

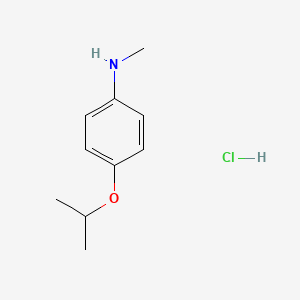

![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)
